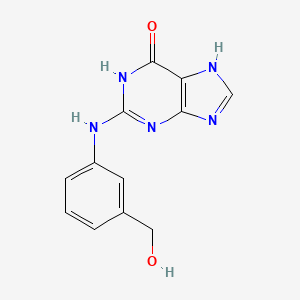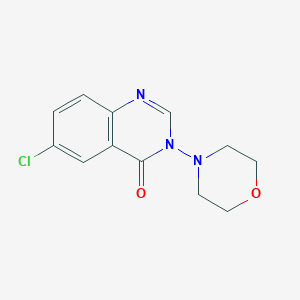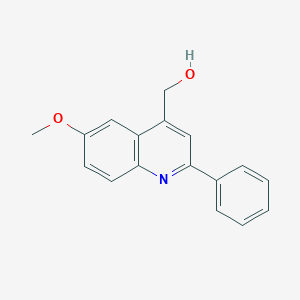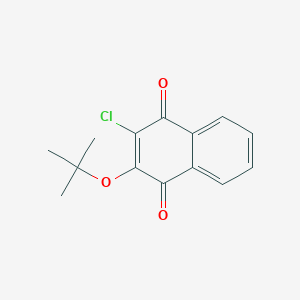
2-tert-Butoxy-3-chloronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-butoxy)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a tert-butoxy group and a chlorine atom attached to the naphthalene ring. Naphthoquinones are known for their diverse biological activities and are widely used in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)-3-chloronaphthalene-1,4-dione typically involves the introduction of the tert-butoxy and chlorine groups onto the naphthalene ring. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with tert-butyl chloride and aluminum chloride to introduce the tert-butoxy group. The chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(tert-butoxy)-3-chloronaphthalene-1,4-dione may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-(tert-butoxy)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The tert-butoxy and chlorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones.
科学的研究の応用
2-(tert-butoxy)-3-chloronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and cellular processes.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-(tert-butoxy)-3-chloronaphthalene-1,4-dione exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions. Its quinone structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent biological effects.
類似化合物との比較
Similar Compounds
- 2-tert-Butoxy-6-chloropyridine
- 2-(tert-Butoxy)pyridine
- Sodium tert-butoxide
Uniqueness
Compared to similar compounds, 2-(tert-butoxy)-3-chloronaphthalene-1,4-dione stands out due to its unique combination of tert-butoxy and chlorine groups on the naphthalene ring. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.
特性
CAS番号 |
89131-25-9 |
|---|---|
分子式 |
C14H13ClO3 |
分子量 |
264.70 g/mol |
IUPAC名 |
2-chloro-3-[(2-methylpropan-2-yl)oxy]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO3/c1-14(2,3)18-13-10(15)11(16)8-6-4-5-7-9(8)12(13)17/h4-7H,1-3H3 |
InChIキー |
HUIWOUSGRXECRI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


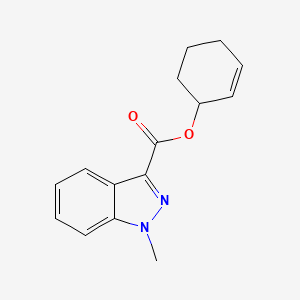
![(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856583.png)
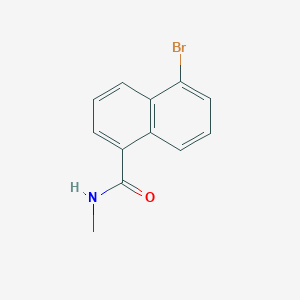
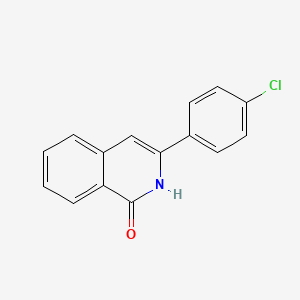

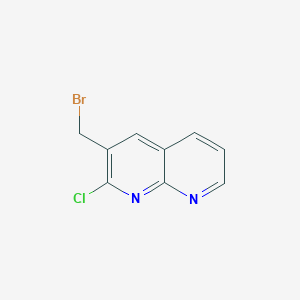
![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
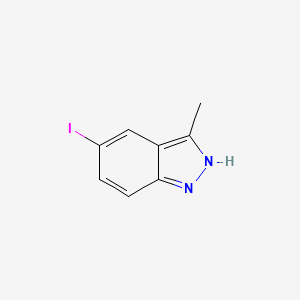
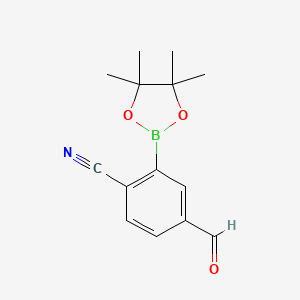
![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)
